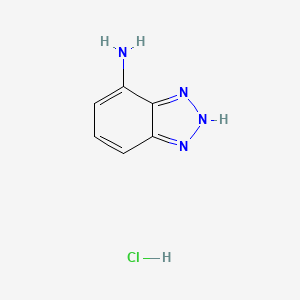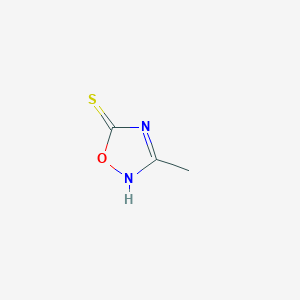
3-甲基-1,2,4-噁二唑-5-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2,4-oxadiazole-5-thiol is a heterocyclic compound characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms.
科学研究应用
3-Methyl-1,2,4-oxadiazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties
作用机制
Target of Action
The primary targets of 1,2,4-oxadiazole derivatives, such as 3-Methyl-1,2,4-oxadiazole-5-thiol, are often microbial organisms. These compounds have been found to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . They have been shown to be particularly effective against certain bacteria such as Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac) .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives can undergo various chemical reactions, which makes them important for molecule planning because of their privileged structure, which has enormous biological potential . They are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .
Biochemical Pathways
It is known that oxadiazole derivatives can affect a variety of pathways due to their broad spectrum of pharmacological activities
Pharmacokinetics
It is known that the physicochemical properties of oxadiazole derivatives can influence their bioavailability
Result of Action
The result of the action of 3-Methyl-1,2,4-oxadiazole-5-thiol is the inhibition of the growth and proliferation of targeted organisms This leads to a decrease in the severity of infections caused by these organisms
Action Environment
The action of 3-Methyl-1,2,4-oxadiazole-5-thiol can be influenced by various environmental factors. For instance, the efficacy and stability of this compound can be affected by factors such as temperature, pH, and the presence of other substances
生化分析
Biochemical Properties
These interactions can lead to a variety of biochemical reactions, including antimicrobial, anti-tubercular, anti-inflammatory, analgesic, antiepileptic, antiviral, and anticancer activities .
Cellular Effects
Oxadiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects can vary depending on the specific oxadiazole derivative and the type of cell.
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability of oxadiazole derivatives can decrease over time
Dosage Effects in Animal Models
It is known that the effects of oxadiazole derivatives can vary with different dosages
Metabolic Pathways
It is known that oxadiazole derivatives can interact with various enzymes and cofactors
Transport and Distribution
It is known that oxadiazole derivatives can interact with various transporters or binding proteins
Subcellular Localization
It is known that oxadiazole derivatives can be directed to specific compartments or organelles
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2,4-oxadiazole-5-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiosemicarbazide with acetic anhydride, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxadiazole ring .
Industrial Production Methods: Industrial production methods for 3-Methyl-1,2,4-oxadiazole-5-thiol often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions: 3-Methyl-1,2,4-oxadiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Cyclization: The compound can undergo further cyclization to form more complex heterocycles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products:
Disulfides: Formed from oxidation of the thiol group.
Substituted Derivatives: Formed from electrophilic substitution reactions.
Complex Heterocycles: Formed from further cyclization reactions.
相似化合物的比较
1,3,4-Oxadiazole: Another oxadiazole isomer with similar chemical properties but different biological activities.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
Thiadiazole Derivatives: Compounds with a sulfur atom replacing one of the nitrogen atoms in the oxadiazole ring
Uniqueness: 3-Methyl-1,2,4-oxadiazole-5-thiol is unique due to its combination of a thiol group and an oxadiazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-methyl-2H-1,2,4-oxadiazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c1-2-4-3(7)6-5-2/h1H3,(H,4,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUUXCDIVKRONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)ON1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethan-1-one](/img/structure/B2479011.png)
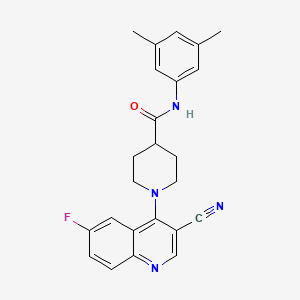
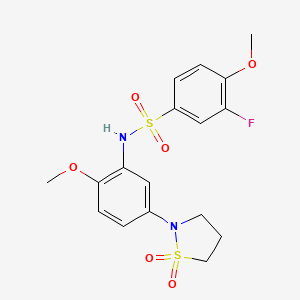
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)
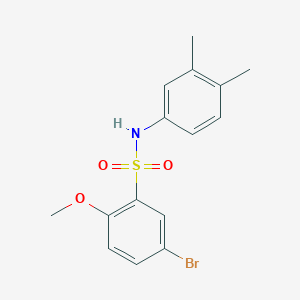
![2-[(tert-butylsulfanyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)
![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2479022.png)
![Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2479026.png)
![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)
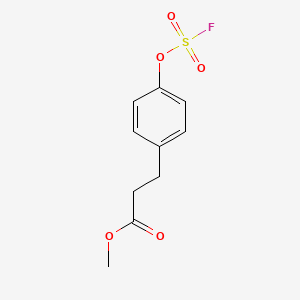
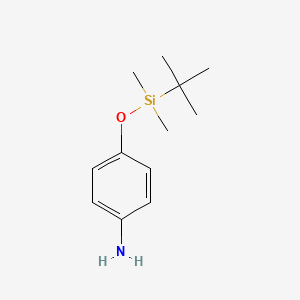
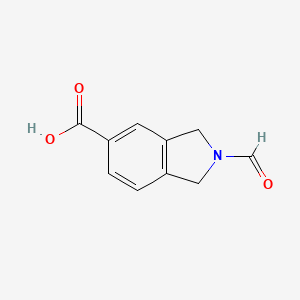
![11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene](/img/structure/B2479032.png)
